molecular formula C13H20ClN B13274068 [(2-Chlorophenyl)methyl](2-ethylbutyl)amine

[(2-Chlorophenyl)methyl](2-ethylbutyl)amine

Cat. No.: B13274068
M. Wt: 225.76 g/mol
InChI Key: VCGHRNAIBQBARO-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a methyl group, which is further connected to an ethylbutylamine chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-ethylbutylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of (2-Chlorophenyl)methylamine follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Chlorophenyl)methylamine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target. The chlorophenyl group plays a crucial role in binding to the active site of the target molecule, while the ethylbutylamine chain influences the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • (2-Chlorophenyl)methylamine
  • (2-Chlorophenyl)methylamine
  • (2-Chlorophenyl)methylamine

Uniqueness

(2-Chlorophenyl)methylamine is unique due to its specific combination of a chlorophenyl group and an ethylbutylamine chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethylbutan-1-amine

InChI

InChI=1S/C13H20ClN/c1-3-11(4-2)9-15-10-12-7-5-6-8-13(12)14/h5-8,11,15H,3-4,9-10H2,1-2H3

InChI Key

VCGHRNAIBQBARO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CNCC1=CC=CC=C1Cl

Origin of Product

United States

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